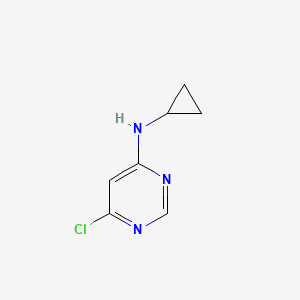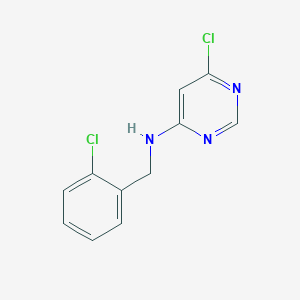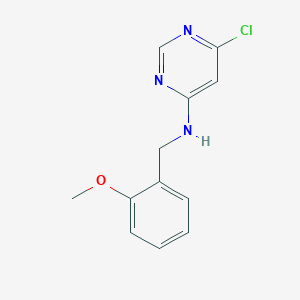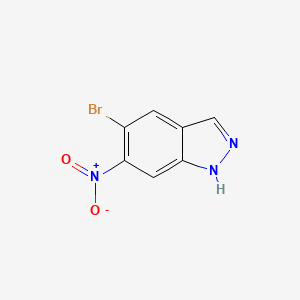
5-溴-6-硝基-1H-吲唑
描述
5-Bromo-6-nitro-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 5th position and a nitro group at the 6th position on the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
5-Bromo-6-nitro-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
5-Bromo-6-nitro-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole-containing compounds have been found to target Nitric Oxide Synthase (NOS), specifically inducible Nitric Oxide Synthase (iNOS) and endothelial Nitric Oxide Synthase (eNOS) . NOS is an enzyme that produces nitric oxide (NO), a key cellular signaling molecule, involved in various physiological processes including vasodilation, immune response, and neurotransmission .
Mode of Action
This inhibition can modulate the production of NO, thereby affecting the signaling pathways that rely on this molecule. The bromo and nitro groups on the indazole ring may enhance the compound’s reactivity, potentially altering its interaction with the target enzymes .
Biochemical Pathways
The primary biochemical pathway affected by 5-Bromo-6-nitro-1H-indazole is the NO signaling pathway . By inhibiting NOS enzymes, this compound can reduce NO production, which can in turn impact various physiological processes, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
The properties of indazole and its derivatives suggest that they may have good bioavailability .
Result of Action
The inhibition of NOS enzymes by 5-Bromo-6-nitro-1H-indazole can lead to a decrease in NO production . This can result in alterations in NO-dependent signaling pathways, potentially impacting physiological processes such as vasodilation, immune response, and neurotransmission .
生化分析
Biochemical Properties
5-Bromo-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 5-Bromo-6-nitro-1H-indazole can bind to specific proteins, altering their function and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 5-Bromo-6-nitro-1H-indazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-6-nitro-1H-indazole has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By altering this pathway, the compound can induce changes in gene expression that lead to either the promotion or inhibition of cell proliferation. Furthermore, 5-Bromo-6-nitro-1H-indazole can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-Bromo-6-nitro-1H-indazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. For instance, it can bind to the active site of kinases, preventing them from phosphorylating their substrates . This inhibition can lead to downstream effects on various cellular processes. Additionally, 5-Bromo-6-nitro-1H-indazole can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-6-nitro-1H-indazole can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-6-nitro-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term exposure to 5-Bromo-6-nitro-1H-indazole has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 5-Bromo-6-nitro-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 5-Bromo-6-nitro-1H-indazole can become toxic, leading to adverse effects such as organ damage or systemic toxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
5-Bromo-6-nitro-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 5-Bromo-6-nitro-1H-indazole can affect the levels of specific metabolites within the cell, thereby influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Bromo-6-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of 5-Bromo-6-nitro-1H-indazole can influence its biological activity and therapeutic potential. For example, the compound may preferentially accumulate in tumor tissues, enhancing its anticancer effects.
Subcellular Localization
The subcellular localization of 5-Bromo-6-nitro-1H-indazole is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, nuclear localization of 5-Bromo-6-nitro-1H-indazole may enhance its ability to modulate gene expression, while mitochondrial localization may influence cellular energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-nitro-1H-indazole typically involves the nitration of 5-bromoindazole. One common method includes the reaction of 5-bromoindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.
Industrial Production Methods: Industrial production of 5-Bromo-6-nitro-1H-indazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 5-Bromo-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed:
Reduction: 5-Bromo-6-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
相似化合物的比较
5-Bromo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indazole: Lacks the bromine atom, affecting its binding properties and reactivity.
7-Nitroindazole: Similar nitro group but different position, leading to distinct biological activities.
Uniqueness: 5-Bromo-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and binding properties. This dual substitution pattern makes it a versatile intermediate in the synthesis of various biologically active compounds.
属性
IUPAC Name |
5-bromo-6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTOIRAMFAFXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650583 | |
| Record name | 5-Bromo-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71785-49-4 | |
| Record name | 5-Bromo-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71785-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



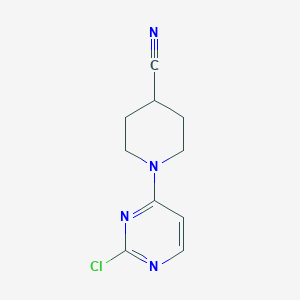
![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)
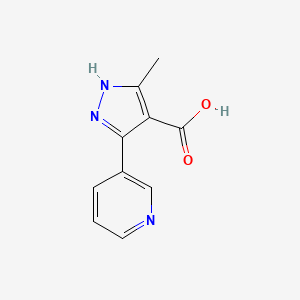
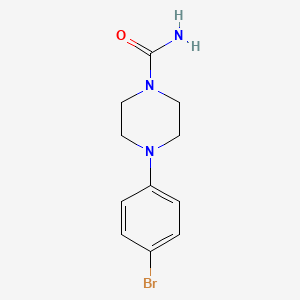
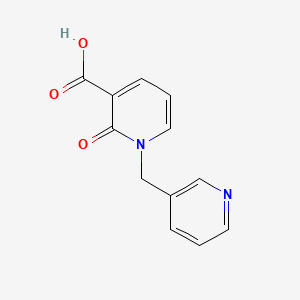
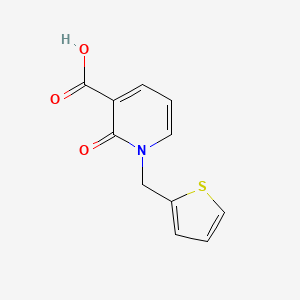
![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)
